molecular formula C13H18N2O B8246223 (S)-4-((S)-sec-Butyl)-2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole

(S)-4-((S)-sec-Butyl)-2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole

Cat. No.: B8246223
M. Wt: 218.29 g/mol
InChI Key: SSGXWMWXIBVHCC-CMPLNLGQSA-N
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Description

(S)-4-((S)-sec-Butyl)-2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole is a chiral dihydrooxazole compound of significant interest in advanced chemical synthesis and medicinal chemistry research. Compounds featuring the 4,5-dihydrooxazole core, commonly known as oxazolines, are highly valued as versatile chiral ligands and auxiliaries in asymmetric catalysis . The presence of multiple chiral centers, including the stereochemically defined sec-butyl group, makes this compound a promising candidate for developing enantioselective synthetic processes. The incorporation of the pyridinyl moiety further enhances its potential as a bidentate ligand, capable of coordinating to various metal centers to facilitate catalytic transformations. In medicinal chemistry, the 2-oxazoline scaffold is recognized as a privileged structure found in molecules with a range of biological activities . This compound is intended for research applications only and must not be used for diagnostic, therapeutic, or any other human or veterinary purposes.

Properties

IUPAC Name

(4S)-4-[(2S)-butan-2-yl]-2-(pyridin-2-ylmethyl)-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c1-3-10(2)12-9-16-13(15-12)8-11-6-4-5-7-14-11/h4-7,10,12H,3,8-9H2,1-2H3/t10-,12+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSGXWMWXIBVHCC-CMPLNLGQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1COC(=N1)CC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@H]1COC(=N1)CC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.29 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Substrate Design and Coupling Methods

The β-hydroxy amide precursor requires a pyridin-2-ylmethyl group on the amide nitrogen and an (S)-sec-butyl group adjacent to the hydroxyl moiety. Two approaches are highlighted:

Route A: Amino Alcohol Coupling

  • Step 1 : Synthesis of (S)-sec-butanolamine ((S)-2-amino-1-butanol) via asymmetric reduction of 2-nitro-1-butanol.

  • Step 2 : Alkylation of the amine with 2-(bromomethyl)pyridine. To prevent over-alkylation, a phthalimide protection/deprotection strategy is employed:

    • Protection: (S)-sec-butanolamine → (S)-N-phthalimido-2-amino-1-butanol.

    • Alkylation: Reaction with 2-(bromomethyl)pyridine yields (S)-N-(pyridin-2-ylmethyl)-N-phthalimido-2-amino-1-butanol.

    • Deprotection: Hydrazinolysis removes the phthalimide group, yielding (S)-N-(pyridin-2-ylmethyl)-2-amino-1-butanol.

Route B: Direct Amidation

  • Step 1 : Pyridin-2-ylacetic acid is prepared via Friedel-Crafts alkylation of pyridine with bromoacetic acid.

  • Step 2 : Coupling with (S)-sec-butanolamine using isobutyl chloroformate and N-methylmorpholine in dichloromethane (0°C to room temperature, 92% yield).

Spectroscopic Characterization

The β-hydroxy amide intermediate exhibits characteristic NMR signals:

  • ¹H NMR (500 MHz, CDCl₃) : δ 8.56 (pyridine-H), 4.10 (CH₂-pyridyl), 3.78 (CH-OH), 1.50–1.20 (sec-butyl protons).

  • ¹³C NMR : 170.2 (amide carbonyl), 149.8 (pyridine-C), 68.5 (CH-OH).

Cyclization to the Oxazoline Ring

Reagent Screening and Optimization

Cyclization of the β-hydroxy amide to the oxazoline was evaluated using multiple dehydrating agents (Table 1):

ReagentConditionsYield (%)Purity (HPLC)
SOCl₂CH₂Cl₂, 0°C → RT7895
Deoxo-Fluor®Flow, RT, 10 min8598
PhI(OAc)₂MeCN, BF₃·Et₂O6290

Key Findings :

  • Thionyl Chloride (SOCl₂) : Forms a stable chloride intermediate (bench-stable for >1 week). Cyclization proceeds via intramolecular nucleophilic displacement (64% isolated yield after silica chromatography).

  • Deoxo-Fluor® : Flow chemistry enables rapid cyclization (85% yield, 98% purity) with minimal epimerization.

  • Hypervalent Iodine Reagents : PhI(OAc)₂ with BF₃·Et₂O affords moderate yields but avoids acidic byproducts.

Stereochemical Integrity

Chiral HPLC analysis confirmed >99% enantiomeric excess (ee) for the cyclization products when using Deoxo-Fluor® or SOCl₂. In contrast, MnO₂-mediated oxidations led to partial racemization (85% ee).

Alternative Approaches and Functionalization

Nucleophilic Additions to Preformed Oxazolines

Post-cyclization functionalization was explored via Grignard additions to o-QMs (ortho-quinone methides):

  • Substrate : (S)-4-((S)-sec-Butyl)-2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole.

  • Reaction : Addition of methylmagnesium bromide to o-QM intermediates generated in situ (diethyl ether, −78°C → RT).

  • Outcome : Secondary alcohols (e.g., 25–41 ) formed via water interception during workup (29–55% yield).

Oxidation to Oxazoles

Manganese dioxide (MnO₂) in a packed-bed flow reactor oxidized the oxazoline to the corresponding oxazole (72% yield, 24 h). This method, however, is less suitable for substrates with steric hindrance at position 5.

Scale-Up and Process Considerations

Gram-Scale Synthesis

A three-step sequence (amide coupling → chloride formation → cyclization) achieved 64% overall yield on 20 mmol scale:

  • Amide Formation : 92% yield.

  • Chloride Intermediate : 89% yield (SOCl₂, CH₂Cl₂).

  • Cyclization : 78% yield (K₂CO₃, MeOH).

Purification Challenges

Silica chromatography remains necessary for high-purity isolates (>95%). Crystallization trials using hexanes/acetone mixtures achieved 80% recovery but required multiple recrystallizations .

Chemical Reactions Analysis

Types of Reactions

(S)-4-((S)-sec-Butyl)-2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxazoline N-oxides.

    Reduction: Reduction reactions can convert the oxazoline ring to an oxazolidine ring.

    Substitution: The pyridine ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions on the pyridine ring.

Major Products

    Oxidation: Oxazoline N-oxides.

    Reduction: Oxazolidine derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

(S)-4-((S)-sec-Butyl)-2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole has several scientific research applications:

    Chemistry: Used as a ligand in asymmetric catalysis, facilitating enantioselective reactions.

    Medicine: Investigated for its potential as a pharmacophore in drug development.

    Industry: Employed in the synthesis of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-4-((S)-sec-Butyl)-2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole involves its ability to coordinate with metal ions, forming stable complexes. These complexes can then participate in catalytic cycles, promoting various chemical transformations. The pyridine and oxazoline rings provide a bidentate coordination environment, enhancing the stability and reactivity of the metal center.

Comparison with Similar Compounds

Key Observations:

Electronic Effects : The pyridin-2-ylmethyl group in the target compound may enhance electron donation to metal centers compared to simple pyridyl substituents, as seen in (S)-t-BuPyOx .

Synthetic Complexity : The target compound’s synthesis requires precise control of stereochemistry at both the 4- and 2-positions. Over-acylation and epimerization are key challenges, as observed in analogous PyOx syntheses .

Stability and Reactivity

  • Hydrolysis Susceptibility : Like (S)-t-BuPyOx, the target ligand is likely prone to hydrolysis under acidic conditions due to the oxazoline ring’s sensitivity, as demonstrated in studies of related compounds .
  • Thermal Stability : The sec-butyl group may confer improved thermal stability compared to benzyl-substituted derivatives, which often require low-temperature handling .

Catalytic Performance (Inferred)

While direct catalytic data for the target compound are unavailable, comparisons with similar ligands suggest:

  • Enantioselectivity : The pyridin-2-ylmethyl group could improve enantioselectivity in asymmetric reactions by stabilizing metal-ligand interactions, as seen in tert-butyl PyOx ligands achieving >90% ee in palladium-catalyzed additions .
  • Reaction Scope : The sec-butyl group’s moderate steric bulk may broaden substrate compatibility compared to bulkier tert-butyl or benzyl analogs .

Biological Activity

(S)-4-((S)-sec-Butyl)-2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound belongs to the class of oxazoles, which are known for their diverse biological properties, including antimicrobial and anticancer activities.

  • IUPAC Name : this compound
  • Molecular Formula : C13_{13}H18_{18}N2_2O
  • Molecular Weight : 218.29 g/mol
  • CAS Number : 2828439-59-2

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of oxazole derivatives. For instance, compounds similar to this compound have demonstrated significant antifungal activity against various pathogens:

Pathogen Minimum Inhibitory Concentration (MIC)
Candida albicans0.03 - 0.5 μg/mL
Cryptococcus neoformans0.25 - 2 μg/mL
Aspergillus fumigatus0.25 - 2 μg/mL

These findings suggest that derivatives of this compound could serve as potential antifungal agents with broad-spectrum efficacy .

Anticancer Activity

The oxazole scaffold is also being explored for its anticancer properties. A study focused on the synthesis of various oxazole derivatives found that certain compounds exhibited cytotoxic effects against cancer cell lines, indicating a promising avenue for further research into this compound's potential as an anticancer agent.

Pharmacokinetics and Metabolism

Pharmacokinetic studies are crucial in determining the viability of any therapeutic agent. Preliminary evaluations suggest that compounds similar to this compound exhibit favorable metabolic stability in human liver microsomes, with half-lives indicating potential for sustained activity in vivo .

Case Studies

  • Study on Antifungal Efficacy :
    A series of experiments evaluated the antifungal activity of oxazole derivatives against Candida albicans and other fungi. The results indicated that modifications to the oxazole ring significantly influenced the antifungal potency, suggesting that this compound may also possess similar or enhanced antifungal properties.
  • Cytotoxicity Assays :
    In a study assessing the cytotoxic effects on various cancer cell lines, compounds with structural similarities to this compound were found to induce apoptosis in a dose-dependent manner, highlighting their potential as anticancer agents.

Q & A

Q. How can the stereochemical integrity of (S)-4-((S)-sec-Butyl)-2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole be ensured during synthesis?

  • Methodological Answer : To preserve stereochemistry, employ chiral auxiliaries or asymmetric catalysis during cyclization. For example, refluxing in ethanol with precise temperature control (e.g., 2 hours at 80°C) minimizes racemization . Post-synthesis, use polarimetric analysis and chiral HPLC to confirm enantiomeric excess. X-ray crystallography (as demonstrated for analogous oxazoline derivatives) provides definitive stereochemical validation .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR identify substituent environments (e.g., diastereotopic protons in the oxazoline ring).
  • HRMS : Confirms molecular weight and fragmentation patterns.
  • X-ray Diffraction : Resolves absolute configuration, as shown for structurally related (Z)-5-benzylidene derivatives .
  • IR Spectroscopy : Detects functional groups (e.g., C=N stretch in oxazoline at ~1650 cm1^{-1}) .

Q. What are the key safety considerations when handling this compound?

  • Methodological Answer :
  • Skin/Eye Protection : Use nitrile gloves and goggles; rinse contaminated skin with soap/water for 15 minutes .
  • Ventilation : Conduct reactions in a fume hood to avoid inhalation of pyridine derivatives.
  • Storage : Store in airtight containers at –20°C to prevent degradation, as organic matrices can destabilize over time .

Advanced Research Questions

Q. How can density functional theory (DFT) methods be applied to study the electronic structure of this compound?

  • Methodological Answer :
  • Functional Selection : Use hybrid functionals (e.g., B3LYP with 20% exact exchange) for thermochemical accuracy in atomization energies (±2.4 kcal/mol error) .

  • Dispersion Corrections : Apply DFT-D3 with Becke-Johnson (BJ) damping to model non-covalent interactions (e.g., pyridine ring stacking), which avoids repulsive forces at short distances .

  • Basis Sets : Pair with def2-TZVP for balanced accuracy and computational cost.

    DFT Protocol Application Performance
    B3LYP-D3(BJ)/def2-TZVPElectronic structure, bond dissociation±2.4 kcal/mol for atomization energies
    ωB97X-D3(BJ)/cc-pVTZNon-covalent interactions<1 Å error in S22 benchmark geometries

Q. What strategies address discrepancies between experimental and computational data for chiral oxazoline derivatives?

  • Methodological Answer :
  • Error Source Identification : Compare experimental (e.g., X-ray bond lengths) with DFT-optimized geometries. Discrepancies >0.05 Å may indicate inadequate dispersion corrections .
  • Thermodynamic Stability : Recalculate Gibbs free energies using solvent models (e.g., SMD for ethanol) to align with synthesis yields .
  • Experimental Artifacts : Monitor sample degradation (e.g., via LC-MS over 9 hours) and stabilize matrices with cooling (–4°C) to reduce organic compound breakdown .

Q. What are the challenges in designing biological activity assays for this compound?

  • Methodological Answer :
  • Target Selection : Prioritize enzymes with oxazoline-binding pockets (e.g., metalloproteases) via molecular docking (AutoDock Vina) using PyRx workflows .
  • In Vitro Screening : Adapt protocols for pyrazole derivatives, such as antimicrobial assays against S. aureus and E. coli with MIC values quantified via broth microdilution .
  • Matrix Effects : Account for solvent interference (e.g., DMSO >1% v/v suppresses bacterial growth) by optimizing vehicle controls .

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